Fluorine-Driven Basicity Modulation: 3-Fluoropyrrolidine pKa Shift vs. Non-Fluorinated Pyrrolidine
The 3-fluoro substituent on the pyrrolidine ring of (R)-1-(Azetidin-3-yl)-3-fluoropyrrolidine hydrochloride reduces the basicity of the pyrrolidine nitrogen relative to the non-fluorinated analog 1-(azetidin-3-yl)pyrrolidine. The conjugate acid pKa of 3-fluoropyrrolidine has been reported as 6.69 (experimental) or predicted as 8.68 ± 0.10, both substantially lower than the pKa of unsubstituted pyrrolidine (conjugate acid pKa ~11.3) . This pKa reduction of approximately 2.6–4.6 units alters the protonation equilibrium at physiological pH 7.4: a larger fraction of the fluorinated compound remains unprotonated, which can enhance passive membrane permeability and reduce lysosomal accumulation—a known liability of highly basic amines . The Melnykov et al. (2023) systematic study confirms that monofluorination consistently reduces pKa across azetidine, pyrrolidine, and piperidine series, with the magnitude of reduction governed by fluorine atom count and distance to the protonation center [1].
| Evidence Dimension | Conjugate acid pKa (basicity) of the pyrrolidine nitrogen |
|---|---|
| Target Compound Data | 3-Fluoropyrrolidine moiety: conjugate acid pKa = 6.69 (experimental) to 8.68 ± 0.10 (predicted) |
| Comparator Or Baseline | Unsubstituted pyrrolidine: conjugate acid pKa ~11.3; 1-(Azetidin-3-yl)pyrrolidine: dual basic centers with pyrrolidine pKa ~11.3 |
| Quantified Difference | ΔpKa = 2.6–4.6 units lower for the fluorinated compound, corresponding to a 400- to 40,000-fold difference in protonation equilibrium constant |
| Conditions | Aqueous pKa measurement/prediction; Melnykov et al. 2023 systematic pKa determination by standard titration methods for saturated heterocyclic amines |
Why This Matters
Lower basicity directly impacts the compound's ionization state at physiological pH, governing membrane permeability, tissue distribution, and lysosomal trapping—key determinants of pharmacokinetic profile that cannot be replicated with non-fluorinated pyrrolidine analogs.
- [1] Melnykov, K.P., Nazar, K., Smyrnov, O., Skreminskyi, A., Pavlenko, S., Klymenko-Ulianov, O., Shishkina, S., Volochnyuk, D.M. & Grygorenko, O.O. (2023). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 29(47), e202301383. View Source
